N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NHC(O)C(O)NH-) backbone. Its structure features two distinct substituents:
- R2: 4-Sulfamoylphenethyl (a phenethyl group with a sulfonamide moiety at the para position), which may enhance solubility and modulate target binding.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c18-27(23,24)13-4-1-11(2-5-13)7-8-19-16(21)17(22)20-12-3-6-14-15(9-12)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,21)(H,20,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMOWMUZMWFFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the sulfamoylphenethyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a suitable phenethylamine derivative under appropriate conditions.
Formation of the oxalamide linkage: The final step involves the coupling of the intermediate with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its potential as an enzyme inhibitor or receptor modulator.
Medicine: Evaluation of its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Use in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating the cell cycle and inhibiting key enzymes involved in cell proliferation. The compound may also interact with receptors or enzymes in microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following oxalamides share the core oxalamide structure but differ in substituents, influencing their biological activity and pharmacokinetics:
Key Comparative Findings
Substituent Effects on Activity
- S336 : The 2,4-dimethoxybenzyl and pyridin-2-yl groups confer potent umami taste receptor (hTAS1R1/hTAS1R3) agonist activity .
- Target Compound : The benzo[d][1,3]dioxol-5-yl group may enhance aromatic stacking interactions, while the sulfamoyl group could improve solubility or target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
Metabolic Stability
- Oxalamides like S336 and FAO/WHO No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, suggesting metabolic stability of the core structure .
- The sulfamoyl group in the target compound may alter phase I/II metabolism compared to methoxy or pyridyl substituents.
Q & A
Basic Research Questions
What are the optimized synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of benzo[d][1,3]dioxol-5-yl and 4-sulfamoylphenethyl precursors via nucleophilic substitution or coupling reactions.
- Step 2 : Oxalamide bond formation using oxalyl chloride or activated esters under inert atmospheres (N₂/Ar) to minimize hydrolysis .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity .
- Key Variables : Temperature (reflux vs. room temperature), stoichiometric ratios, and catalyst use (e.g., triethylamine for deprotonation) .
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .
Which spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzo[d][1,3]dioxole and sulfamoylphenethyl groups. Discrepancies in peak assignments are resolved using 2D techniques (e.g., COSY, HSQC) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and detects impurities .
How does the sulfamoyl group influence solubility, and what formulation strategies mitigate poor aqueous solubility?
- Solubility Challenges : The sulfamoyl group enhances polarity but may aggregate in aqueous media. LogP values (predicted ~2.5–3.5) suggest moderate hydrophobicity .
- Formulation Strategies :
- Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
- Nanoparticle encapsulation or pro-drug derivatization for in vivo studies .
What stability issues arise during storage, and how are they managed?
- Degradation Pathways : Hydrolysis of the oxalamide bond under acidic/basic conditions or via enzymatic cleavage .
- Storage Recommendations :
- Store at –20°C in anhydrous DMSO under nitrogen.
- Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .
Advanced Research Questions
What hypotheses explain the compound’s anticancer activity, and how are they tested experimentally?
- Mechanistic Hypotheses :
- Inhibition of kinase pathways (e.g., PI3K/AKT) via sulfamoyl-amide interactions with ATP-binding pockets .
- Induction of apoptosis through caspase-3/7 activation .
- Experimental Validation :
- Kinase Assays : Use recombinant enzymes (e.g., EGFR, VEGFR) and measure IC₅₀ via fluorescence polarization.
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and Western blotting for cleaved PARP .
How do structural modifications (e.g., substituent variation) alter bioactivity in structure-activity relationship (SAR) studies?
- Key Modifications :
- Replace sulfamoyl with nitro or methoxy groups to assess electronic effects on target binding .
- Vary phenethyl chain length to optimize steric compatibility with hydrophobic pockets .
- SAR Analysis :
- Compare IC₅₀ values across analogs in cell viability assays (e.g., MTT).
- Perform molecular docking to predict binding affinities (e.g., AutoDock Vina) .
What computational models predict target interactions, and how are they validated?
- Modeling Approaches :
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
- Pharmacophore Mapping : Identify critical H-bond donors (amide/sulfamoyl) and aromatic features .
- Validation :
- Mutagenesis studies (e.g., alanine scanning) to confirm key residues in predicted binding sites .
How are contradictory bioactivity data resolved across cell lines or assays?
- Case Example : Discrepant IC₅₀ values in CCRF-CEM (leukemia) vs. MIA PaCa-2 (pancreatic cancer) may stem from differential expression of efflux pumps (e.g., P-gp) .
- Resolution Strategies :
- Use inhibitors (e.g., verapamil) to block efflux pumps and reassess potency.
- Profile gene expression (RNA-seq) to identify resistance mechanisms .
What strategies optimize pharmacokinetics (PK) for in vivo studies?
- PK Challenges : Rapid clearance due to high metabolic liability (amide/sulfamoyl hydrolysis) .
- Optimization :
- Prodrug Design : Mask polar groups with acetyl or PEGylated moieties.
- Formulation : Liposomal encapsulation to prolong half-life .
How does the compound’s reactivity with biomolecules (e.g., serum albumin) affect efficacy?
- Serum Binding : Assess via equilibrium dialysis or fluorescence quenching. High binding (>90%) may reduce free drug availability .
- Mitigation : Structural tweaks to reduce albumin affinity (e.g., bulkier substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
